2,2'-Disulfanediylbis(4,6-diphenylpyridine)
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Overview
Description
2,2’-Disulfanediylbis(4,6-diphenylpyridine) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4,6-diphenylpyridine) typically involves the reaction of 4,6-diphenylpyridine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods: While specific industrial production methods for 2,2’-Disulfanediylbis(4,6-diphenylpyridine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediylbis(4,6-diphenylpyridine) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
2,2’-Disulfanediylbis(4,6-diphenylpyridine) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4,6-diphenylpyridine) involves its interaction with molecular targets through the disulfide bridge. This bridge can undergo redox reactions, allowing the compound to modulate the redox state of target molecules. The pyridine rings can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 2,2’-Dithiobis(pyridine N-oxide)
- 2,2’-Disulfanediylbis(4,6-dimethylpyridine)
Comparison: 2,2’-Disulfanediylbis(4,6-diphenylpyridine) is unique due to its diphenyl substitution on the pyridine rings, which enhances its stability and potential for functionalization compared to its dimethyl or nicotinonitrile analogs. The presence of phenyl groups also increases its hydrophobicity, making it more suitable for applications in non-polar environments.
Properties
CAS No. |
62257-64-1 |
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Molecular Formula |
C34H24N2S2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[(4,6-diphenylpyridin-2-yl)disulfanyl]-4,6-diphenylpyridine |
InChI |
InChI=1S/C34H24N2S2/c1-5-13-25(14-6-1)29-21-31(27-17-9-3-10-18-27)35-33(23-29)37-38-34-24-30(26-15-7-2-8-16-26)22-32(36-34)28-19-11-4-12-20-28/h1-24H |
InChI Key |
UJYARDTUERCVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)SSC3=CC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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